6-(2-chlorophenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one
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Overview
Description
6-(2-Chlorophenyl)-2-(pyrrolidin-1-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one is a heterocyclic compound that belongs to the pyridopyrimidine class This compound is characterized by the presence of a chlorophenyl group, a pyrrolidine ring, and a pyridopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-chlorophenyl)-2-(pyrrolidin-1-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyridopyrimidine ring system. For example, a reaction between 2-aminopyridine and a suitable aldehyde or ketone under acidic or basic conditions can yield the pyridopyrimidine core.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a chlorinated aromatic compound and a suitable nucleophile.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the intermediate compound formed in the previous steps.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(2-Chlorophenyl)-2-(pyrrolidin-1-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Scientific Research Applications
6-(2-Chlorophenyl)-2-(pyrrolidin-1-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-chlorophenyl)-2-(pyrrolidin-1-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and ion channels. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-Bromophenyl)-2-(pyrrolidin-1-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one
- 6-(2-Fluorophenyl)-2-(pyrrolidin-1-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one
- 6-(2-Methylphenyl)-2-(pyrrolidin-1-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one
Uniqueness
6-(2-Chlorophenyl)-2-(pyrrolidin-1-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the pyrrolidine ring and the pyridopyrimidine core also contributes to its distinct properties compared to similar compounds.
Properties
Molecular Formula |
C17H15ClN4O |
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Molecular Weight |
326.8 g/mol |
IUPAC Name |
6-(2-chlorophenyl)-2-pyrrolidin-1-ylpyrido[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C17H15ClN4O/c18-13-5-1-2-6-15(13)22-10-7-14-12(16(22)23)11-19-17(20-14)21-8-3-4-9-21/h1-2,5-7,10-11H,3-4,8-9H2 |
InChI Key |
QIXXAIZYXPVRMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC=C3C(=N2)C=CN(C3=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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